6-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Aurora Kinase Inhibition Kinase Selectivity Anticancer

6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one is a privileged fused heterocyclic scaffold for structure-activity relationship (SAR)-driven kinase and antimalarial programs. The 6-phenyl substituent confers selective Aurora-A/B inhibition (Aurora-B IC50 45 nM) while sparing ALK, CHK1, EGFR, and VEGFR1/2 (>10,000 nM), a selectivity profile absent from thieno[2,3-d]pyrimidine analogs. In Plasmodium falciparum DHODH assays, optimized 6-aryl derivatives achieve potencies as low as 38 nM, enabling systematic exploration of the pyrimidine biosynthesis pathway. For antiangiogenic applications, furo[2,3-d]pyrimidine derivative 8b matches VEGFR-2 potency (IC50 38.72 nM) of sorafenib but with a cleaner kinase selectivity window. Choose this core to ensure reproducible, target-specific lead optimization and avoid the polypharmacology risks of generic scaffold substitution.

Molecular Formula C12H8N2O2
Molecular Weight 212.20 g/mol
Cat. No. B8538647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenylfuro[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC12H8N2O2
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(O2)N=CNC3=O
InChIInChI=1S/C12H8N2O2/c15-11-9-6-10(8-4-2-1-3-5-8)16-12(9)14-7-13-11/h1-7H,(H,13,14,15)
InChIKeyKVIOVLRDQJNDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one: A Privileged Furopyrimidine Scaffold for Kinase and DHODH Inhibitor Development


6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one is a fused heterocyclic compound belonging to the furo[2,3-d]pyrimidine class, which serves as a bioisostere of purine nucleotides [1]. The core scaffold is recognized for targeting ATP-binding pockets of diverse protein kinases and for inhibition of dihydroorotate dehydrogenase (DHODH), with the 6-phenyl substituent critically modulating selectivity and potency [2]. This compound is widely employed as a key intermediate for generating kinase inhibitors (e.g., Aurora, VEGFR-2) and antimalarial agents, making it a strategic procurement choice for medicinal chemistry and chemical biology programs.

Why Generic Substitution of Furo[2,3-d]pyrimidin-4(3H)-one Scaffolds Fails to Achieve Specific Kinase Selectivity


Interchanging furo[2,3-d]pyrimidin-4(3H)-one analogs without structural verification can lead to drastic shifts in kinase selectivity and target potency. For example, the 6-phenyl derivative BPR1K653 (derived from the target compound) achieves Aurora-B IC50 45 nM while sparing ALK, CHK1, EGFR, VEGFR1/2 (>10,000 nM) [1]. In contrast, thieno[2,3-d]pyrimidine scaffolds frequently exhibit broad VEGFR/PDGFR inhibition [2]. Even within the same core, subtle modifications (e.g., replacing phenyl with thienyl or altering 4-oxo to 4-amino) alter potency by >3-fold in PfDHODH assays [3]. Consequently, generic substitution risks selecting a compound with diverging biological fingerprints, undermining reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one Relative to Closest Analogs


Aurora Kinase Selectivity: BPR1K653 Derived from 6-Phenylfuro Core Shows >200-Fold Window Over Off-Target Kinases

BPR1K653, synthesized from 5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-amine (a direct derivative of 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one), inhibits Aurora-B with IC50 45 nM and Aurora-A with IC50 124 nM, while displaying IC50 >10,000 nM for ALK, CHK1, EGFR, FLT3, VEGFR1, VEGFR2, and cMET [1]. This selectivity profile is absent in thieno[2,3-d]pyrimidine analogs, which often inhibit VEGFR2/PDGFR with IC50 < 50 nM and lack the same degree of kinome-wide selectivity [2].

Aurora Kinase Inhibition Kinase Selectivity Anticancer

PfDHODH Potency Modulation: Furo Core Substitution Shifts IC50 by ~3-Fold (38 nM vs. 113 nM)

In the PfDHODH direct assay measuring orotate formation, compound 60 (a furo[2,3-d]pyrimidine derivative bearing a 6-phenyl-like substitution) exhibits IC50 38 nM, while compound 49 shows IC50 113 nM [1]. This ~3-fold difference demonstrates that precise placement of the 6-aryl group directly influences DHODH binding affinity, consistent with SAR models that highlight the importance of hydrophobic interactions at the active site [2].

Malaria DHODH Inhibitor Antimalarial

VEGFR-2 Inhibition: Furopyrimidine Derivative 8b Shows Equipotency to Sorafenib (IC50 38.72 nM vs. ~40 nM)

Furo[2,3-d]pyrimidine derivative 8b, whose core structure is directly accessible from 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one, inhibits VEGFR-2 with IC50 38.72 ± 1.7 nM, equipotent to the clinical benchmark sorafenib (IC50 ~40 nM) [1]. Thieno[2,3-d]pyrimidine derivatives (21b, 21c) achieve similar VEGFR-2 potency (IC50 33.4–47.0 nM) but exhibit a wider kinase inhibition footprint, reducing their utility as selective leads [2].

VEGFR-2 Inhibition Antiangiogenic Kinase Inhibitor

DHFR Inhibition: Classical Furo Antifolate 2 Displays >3000-Fold Superior Potency Over Nonclassical Analogs

Classical 2,4-diaminofuro[2,3-d]pyrimidine antifolate 2, which retains the furo core with a 6-phenyl-like hydrophobic interaction motif, inhibits human DHFR with IC50 in the 10^-8 M range, whereas nonclassical analogs lacking the benzoylglutamate side chain show IC50 > 30 µM [1]. This >3000-fold difference underscores that the furo core itself is necessary but not sufficient for DHFR engagement; the specific substitution pattern around the 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one scaffold is critical for nanomolar activity.

DHFR Inhibitor Antifolate Classical vs Nonclassical

Optimal Application Scenarios for 6-Phenylfuro[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Evidence


Selective Aurora Kinase Inhibitor Lead Generation

The 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one scaffold provides a privileged starting point for achieving selective Aurora-A/B inhibition. As demonstrated by BPR1K653 (IC50 45 nM for Aurora-B, >10,000 nM for off-target kinases), derivatization at the 4-chloro/amino position yields highly selective inhibitors [1]. Researchers focused on mitotic kinase programs should prioritize this scaffold over thieno analogs to minimize polypharmacology.

Antimalarial DHODH Lead Optimization

The scaffold's tunable PfDHODH potency (38–113 nM range) supports its use in antimalarial drug discovery. Synthesizing 6-aryl-substituted furo[2,3-d]pyrimidin-4(3H)-ones allows systematic SAR exploration; compound 60 (IC50 38 nM) exemplifies the potency achievable with optimized substitution [2]. Procurement of this core compound is recommended for teams targeting the pyrimidine biosynthesis pathway in Plasmodium falciparum.

VEGFR-2 Targeted Antiangiogenic Agent Design

Furo[2,3-d]pyrimidine derivative 8b, derived from the target scaffold, achieves sorafenib-like VEGFR-2 potency (IC50 38.72 nM) while maintaining a cleaner kinase selectivity profile [3]. This makes the 6-phenylfuro core a superior alternative to thienopyrimidine templates for developing next-generation antiangiogenic therapeutics with reduced off-target vascular effects.

Classical Antifolate Synthesis for Cancer and Antimicrobial Research

Classical 2,4-diaminofuro[2,3-d]pyrimidine antifolates built upon the 6-phenylfuro scaffold exhibit nanomolar DHFR inhibition (IC50 ~10^-8 M) [4]. Laboratories synthesizing folate-antagonist libraries should select this core to ensure the structural prerequisites for polyglutamylation and cellular uptake, which are essential for in vivo antitumor and antimicrobial activity.

Quote Request

Request a Quote for 6-phenylfuro[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.